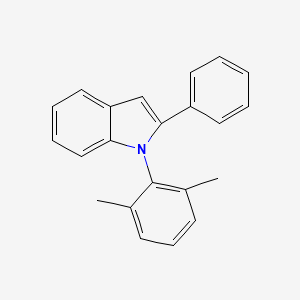
1-(2,6-Dimethyl-phenyl)-2-phenyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dimethyl-phenyl)-2-phenyl-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes. This particular compound is characterized by the presence of a 2,6-dimethylphenyl group and a phenyl group attached to the indole core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethyl-phenyl)-2-phenyl-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring. For this compound, the starting materials would include 2,6-dimethylphenylhydrazine and benzaldehyde. The reaction is carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as the catalyst, and requires heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: 1-(2,6-Dimethyl-phenyl)-2-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aromatic rings of the compound. Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild conditions.
Substitution: Nitric acid, sulfuric acid, halogens, typically under controlled temperature and solvent conditions.
Major Products Formed:
Oxidation: Quinones, oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Nitro, sulfonyl, or halogenated indole derivatives.
科学的研究の応用
1-(2,6-Dimethyl-phenyl)-2-phenyl-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-(2,6-Dimethyl-phenyl)-2-phenyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, if used as an anticancer agent, it may inhibit specific enzymes involved in cell proliferation or induce apoptosis in cancer cells.
類似化合物との比較
2,6-Dimethylphenylhydrazine: A precursor in the synthesis of the target compound.
Phenylhydrazine: Another precursor used in Fischer indole synthesis.
2-Phenylindole: A structurally similar compound with different substituents on the indole ring.
Uniqueness: 1-(2,6-Dimethyl-phenyl)-2-phenyl-1H-indole is unique due to the presence of both 2,6-dimethylphenyl and phenyl groups, which confer specific chemical and biological properties. The combination of these groups can enhance the compound’s stability, reactivity, and potential biological activities compared to other indole derivatives.
特性
分子式 |
C22H19N |
|---|---|
分子量 |
297.4 g/mol |
IUPAC名 |
1-(2,6-dimethylphenyl)-2-phenylindole |
InChI |
InChI=1S/C22H19N/c1-16-9-8-10-17(2)22(16)23-20-14-7-6-13-19(20)15-21(23)18-11-4-3-5-12-18/h3-15H,1-2H3 |
InChIキー |
MWAQNELMMZYWFO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)N2C3=CC=CC=C3C=C2C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B12536733.png)

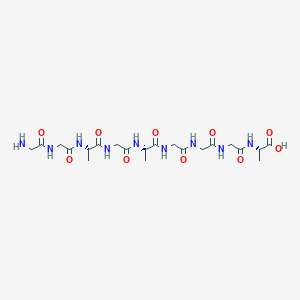
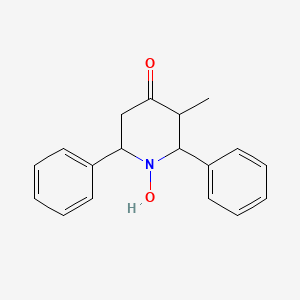
![4'-Bromo-N,N-bis(2,4-dimethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12536748.png)
![3-{[(1R)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid](/img/structure/B12536752.png)
![N-[3-(2-Aminophenyl)-3-oxopropyl]acetamide](/img/structure/B12536753.png)
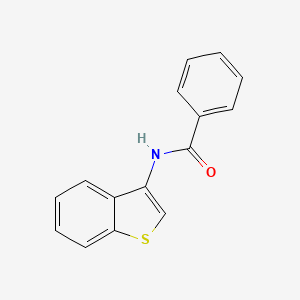
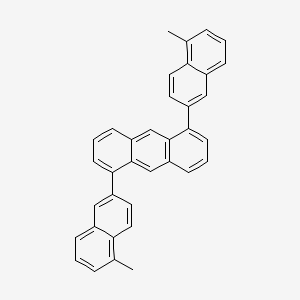
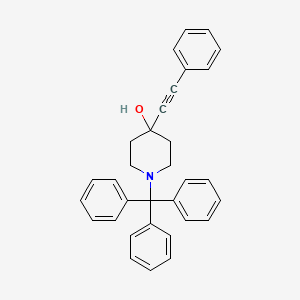
![Benzenamine, N-[diphenyl(phenylmethyl)phosphoranylidene]-4-methyl-](/img/structure/B12536800.png)
![4-[(Diethoxyphosphoryl)methoxy]benzoic acid](/img/structure/B12536805.png)
![3-{[(2S)-4-Hydroxybutan-2-yl]oxy}-1,3-diphenylpropan-1-one](/img/structure/B12536825.png)
![2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine](/img/structure/B12536830.png)
